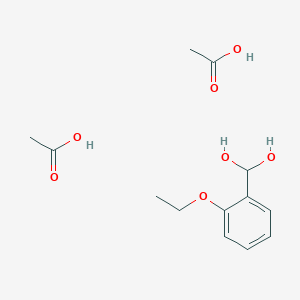
Acetic acid;(2-ethoxyphenyl)methanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(2-ethoxyphenyl)methanediol is a compound that combines the properties of acetic acid and a substituted methanediol Acetic acid is a simple carboxylic acid known for its role in vinegar, while methanediol is a geminal diol with two hydroxyl groups attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2-ethoxyphenyl)methanediol can be achieved through various methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with formaldehyde in the presence of a base to form the intermediate 2-ethoxyphenylmethanol. This intermediate is then oxidized to form the desired methanediol derivative. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems. The use of heterogeneous catalysts, such as nickel-indium bimetallic catalysts, can enhance the efficiency of the oxidation process, leading to higher yields and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(2-ethoxyphenyl)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Acetic acid;(2-ethoxyphenyl)methanediol has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various aromatic compounds and intermediates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and metabolic pathways.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials
Mécanisme D'action
The mechanism of action of acetic acid;(2-ethoxyphenyl)methanediol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and aromatic stacking. The compound can act as a ligand, forming complexes with metal ions and influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanediol: The simplest geminal diol, known for its role in atmospheric chemistry and as a precursor to formic acid.
2-Ethoxybenzaldehyde: A related aromatic compound used in the synthesis of various derivatives.
Uniqueness
Acetic acid;(2-ethoxyphenyl)methanediol stands out due to its combination of acetic acid and methanediol properties, along with the aromatic 2-ethoxyphenyl group
Propriétés
Numéro CAS |
64002-51-3 |
|---|---|
Formule moléculaire |
C13H20O7 |
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
acetic acid;(2-ethoxyphenyl)methanediol |
InChI |
InChI=1S/C9H12O3.2C2H4O2/c1-2-12-8-6-4-3-5-7(8)9(10)11;2*1-2(3)4/h3-6,9-11H,2H2,1H3;2*1H3,(H,3,4) |
Clé InChI |
TYHKWMWEZUTVAG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(O)O.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14508011.png)
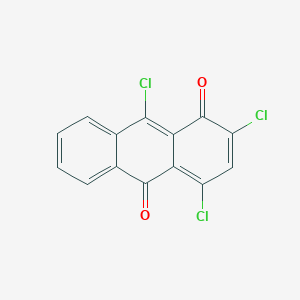

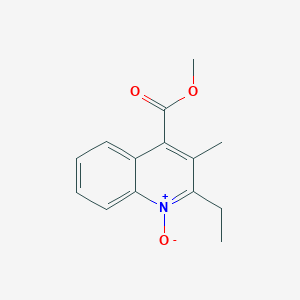
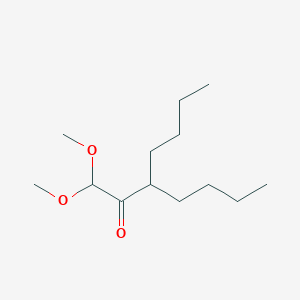
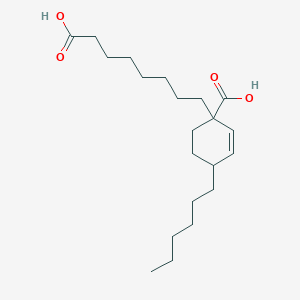
![5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one](/img/structure/B14508071.png)
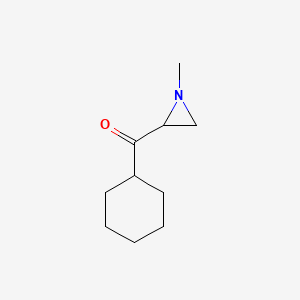
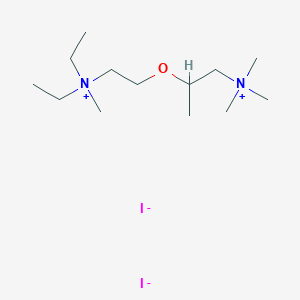
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)
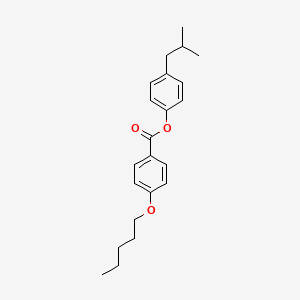


![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
